Norbergenin chemical structure and properties
Norbergenin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbergenin is a natural phenolic compound and the O-demethylated derivative of bergenin.[1] It is a C-glycoside of trihydroxybenzoic acid and can be isolated from several plant sources, including the rhizomes of Bergenia stracheyi.[1] This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, immunomodulatory, and neuroprotective effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, spectroscopic data, and biological activities of norbergenin, with a focus on its underlying mechanisms of action and the experimental protocols used to elucidate them.
Chemical Structure and Identity
Norbergenin possesses a rigid polycyclic structure featuring a pyrano[3,2-c]isochromen-6-one core fused with a dihydroxyphenyl group and a glucose-derived pyranose ring.
Table 1: Chemical Identifiers of Norbergenin
| Identifier | Value |
| IUPAC Name | (2S,3R,4R,4aS,10bR)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one[2] |
| CAS Number | 79595-97-4[1] |
| Molecular Formula | C₁₃H₁₄O₉[2] |
| SMILES | C1=C2C(=C(C(=C1O)O)O)[C@@H]3--INVALID-LINK--CO)O)O">C@HOC2=O[2] |
| InChIKey | GDYGAIKPBLFCKR-YWQRSDGBSA-N[2] |
| Synonyms | Demethylbergenin[1] |
Physicochemical and Biological Properties
Norbergenin is a white, solid compound. Its physicochemical and antioxidant properties are summarized below.
Table 2: Physicochemical and Antioxidant Properties of Norbergenin
| Property | Value | Reference |
| Molecular Weight | 314.24 g/mol | [2] |
| Appearance | White solid | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |
| XLogP3 (Computed) | -1.3 | [2] |
| DPPH Radical Scavenging IC₅₀ | 13 µM | [5][6] |
| Superoxide Anion Scavenging IC₅₀ | 32 µM | [5][6] |
Spectroscopic Data
Table 3: Spectroscopic Analysis of Norbergenin
| Technique | Description |
| ¹H-NMR | The proton NMR spectrum of norbergenin would show characteristic signals for the aromatic proton, the anomeric proton, and other protons on the pyranose and isocoumarin rings. |
| ¹³C-NMR | The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the glycosidic moiety. A reference spectrum for the parent compound, bergenin, is available for comparison.[7] |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH) groups, the aromatic C-H bonds, the C=O of the lactone, and the C-O bonds of the ether and alcohol functionalities. |
| Mass Spectrometry (MS) | Mass spectral analysis would confirm the molecular weight of norbergenin. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns useful for structural confirmation. |
Pharmacological Activities and Signaling Pathways
Norbergenin exhibits a range of biological activities, primarily centered around its anti-inflammatory, immunomodulatory, and neuroprotective properties.
Anti-inflammatory Activity
Norbergenin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways in immune cells. In lipopolysaccharide (LPS)-stimulated macrophages, norbergenin alleviates the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[3][8][9][10] This is achieved through the inhibition of several crucial signaling cascades.
-
NF-κB Pathway: Norbergenin suppresses the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[3][8][9][10]
-
MAPK Pathway: It also inhibits the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK.[9][10]
-
STAT3 Pathway: The activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is also dampened by norbergenin.[3][8][9][10]
Immunomodulatory Activity
Norbergenin demonstrates significant immunomodulatory effects, particularly in the context of autoimmune conditions like rheumatoid arthritis. Studies using an adjuvant-induced arthritis model in mice have shown that norbergenin can modulate the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells.[11] It inhibits the production of pro-inflammatory Th1 cytokines (IL-2, IFN-γ, and TNF-α) while promoting the secretion of anti-inflammatory Th2 cytokines (IL-4 and IL-5).[11] This rebalancing of the Th1/Th2 response is a key mechanism behind its anti-arthritic activity.
Neuroprotective Activity
Norbergenin has also been reported to have neuroprotective effects, primarily attributed to its antioxidant properties.[12] It has been shown to avert aluminium chloride-induced amyloid-β accumulation and cognitive deficits by suppressing oxidative stress and apoptosis.[12] The neuroprotective mechanism is also potentially linked to the modulation of the PI3K/Akt signaling pathway.[12] The parent compound, bergenin, has been shown to exert neuroprotective effects through the Sirt1/FOXO3a/NF-κB pathway, suggesting a similar mechanism may be at play for norbergenin.[13]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biological activities of norbergenin.
DPPH Radical Scavenging Assay
This assay is widely used to determine the free radical scavenging activity of a compound.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[14]
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol or ethanol is prepared.[15] This solution should be freshly made and protected from light.
-
Sample Preparation: Norbergenin is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.[15]
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Reaction: An aliquot of each norbergenin dilution is mixed with the DPPH solution. A control is prepared with the solvent instead of the norbergenin solution.[15]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.[15]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[16]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[14]
Adjuvant-Induced Arthritis (AIA) in Rats
This is a widely used animal model for studying rheumatoid arthritis and evaluating anti-arthritic drugs.[17]
Procedure:
-
Induction of Arthritis: Arthritis is induced in susceptible rat strains (e.g., Wistar or Sprague-Dawley) by a single subcutaneous injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the footpad or base of the tail.[17][18]
-
Drug Administration: Norbergenin is administered orally at various doses (e.g., 5, 10, 20, 40, and 80 mg/kg) daily for a specified period, starting from the day of adjuvant injection (prophylactic model) or after the onset of arthritis (therapeutic model).[11]
-
Assessment of Arthritis: The severity of arthritis is assessed by measuring paw volume or thickness at regular intervals. A clinical score can also be assigned based on the degree of inflammation, swelling, and redness of the joints.
-
Sample Collection: At the end of the study, blood samples are collected for cytokine analysis, and joint tissues can be harvested for histopathological examination.
Flow Cytometry for Th1/Th2 Cytokine Analysis
This technique is used to quantify the intracellular production of cytokines in specific cell populations.
Procedure:
-
Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) or splenocytes are isolated from the AIA rats. The cells are stimulated in vitro with a mitogen (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., brefeldin A) to cause intracellular accumulation of cytokines.[19]
-
Surface Staining: The cells are first stained with fluorescently labeled antibodies against cell surface markers to identify specific T-cell populations (e.g., CD4 for T-helper cells).
-
Fixation and Permeabilization: The cells are then fixed and permeabilized to allow antibodies to access intracellular antigens.
-
Intracellular Staining: The permeabilized cells are stained with fluorescently labeled antibodies specific for the cytokines of interest (e.g., anti-IFN-γ for Th1 cells and anti-IL-4 for Th2 cells).[19]
-
Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light, allowing for the identification and quantification of cells expressing specific combinations of surface markers and intracellular cytokines.[19]
Conclusion
Norbergenin is a promising natural compound with a well-defined chemical structure and a spectrum of interesting biological activities. Its potent anti-inflammatory and immunomodulatory effects, mediated through the inhibition of key signaling pathways like NF-κB, MAPK, and STAT3, and the balancing of Th1/Th2 responses, make it a strong candidate for further investigation in the context of inflammatory and autoimmune diseases. Furthermore, its neuroprotective properties warrant exploration for the development of novel therapies for neurodegenerative disorders. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this multifaceted molecule. Future research should focus on detailed pharmacokinetic and toxicological studies to pave the way for its potential clinical applications.
References
- 1. Norbergenin - Wikipedia [en.wikipedia.org]
- 2. Norbergenin | C13H14O9 | CID 73192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New paper on the effect of the natural product Norbergenin which is also used in TCM on the immunsystem preventing inflammatory reactions [ecology.univie.ac.at]
- 4. molnova.com:443 [molnova.com:443]
- 5. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spectrabase.com [spectrabase.com]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 9. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. Kaempferide and Norbergenin avert aluminium chloride-induced amyloid β accumulation and neurocognitive shutdown via oxidative and apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bergenin has neuroprotective effects in mice with ischemic stroke through antioxidative stress and anti-inflammation via regulating Sirt1/FOXO3a/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iomcworld.com [iomcworld.com]
- 15. DPPH radical scavenging activity [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. chondrex.com [chondrex.com]
- 18. Adjuvant-Induced Arthritis Model [chondrex.com]
- 19. researchgate.net [researchgate.net]
